molecular formula C10H14BrNO2S B1401242 N-(3-bromo-5-methylphenyl)propane-2-sulfonamide CAS No. 1269233-13-7

N-(3-bromo-5-methylphenyl)propane-2-sulfonamide

Cat. No. B1401242
Key on ui cas rn: 1269233-13-7
M. Wt: 292.19 g/mol
InChI Key: TYVZMDXOAAZCMM-UHFFFAOYSA-N
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Patent
US08859548B2

Procedure details

To a solution of 3-bromo-5-methylaniline (500 mg, 2.2 mmol) in DCM (5 mL), isopropylsulfonylchloride (0.3 mL, 2.7 mmol) was added, followed by the addition of pyridine (0.45 mL, 5.6 mmol). The reaction was stirred at room temperature for 25 hours at which time it was quenched with water and extracted with EtOAc. The organic layer was washed with brine, dried (MgSO4), and absorbed onto silica. Purification by flash chromatography (SiO2, 0-30% EtOAc in hexanes) afforded N-(3-bromo-5-methylphenyl)propane-2-sulfonamide (558 mg, 1.9 mmol, 85%) as a peach colored solid: 1H NMR (400 MHz, CDCl3) δ 1.41 (d, J=6.7 Hz, 6H) 2.31 (s, 3H) 3.33 (m, 1H) 6.84 (br s, 1H) 6.97 (s, 1H) 7.10 (s, 1H) 7.21 (s, 1H).
Quantity
500 mg
Type
reactant
Reaction Step One
Quantity
0.3 mL
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
0.45 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:3]=[C:4]([CH:6]=[C:7]([CH3:9])[CH:8]=1)[NH2:5].[CH:10]([S:13](Cl)(=[O:15])=[O:14])([CH3:12])[CH3:11].N1C=CC=CC=1>C(Cl)Cl>[Br:1][C:2]1[CH:3]=[C:4]([NH:5][S:13]([CH:10]([CH3:12])[CH3:11])(=[O:15])=[O:14])[CH:6]=[C:7]([CH3:9])[CH:8]=1

Inputs

Step One
Name
Quantity
500 mg
Type
reactant
Smiles
BrC=1C=C(N)C=C(C1)C
Name
Quantity
0.3 mL
Type
reactant
Smiles
C(C)(C)S(=O)(=O)Cl
Name
Quantity
5 mL
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
Quantity
0.45 mL
Type
reactant
Smiles
N1=CC=CC=C1

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction was stirred at room temperature for 25 hours at which time it
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
was quenched with water
EXTRACTION
Type
EXTRACTION
Details
extracted with EtOAc
WASH
Type
WASH
Details
The organic layer was washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
CUSTOM
Type
CUSTOM
Details
absorbed onto silica
CUSTOM
Type
CUSTOM
Details
Purification by flash chromatography (SiO2, 0-30% EtOAc in hexanes)

Outcomes

Product
Details
Reaction Time
25 h
Name
Type
product
Smiles
BrC=1C=C(C=C(C1)C)NS(=O)(=O)C(C)C
Measurements
Type Value Analysis
AMOUNT: AMOUNT 1.9 mmol
AMOUNT: MASS 558 mg
YIELD: PERCENTYIELD 85%
YIELD: CALCULATEDPERCENTYIELD 86.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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